Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester: is a complex organic compound with a unique structure that combines a carbonic acid ester with a pyrazoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester typically involves the esterification of carbonic acid with the corresponding alcohol and pyrazoline derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and sustainable methods. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent has been identified as an optimal condition for esterification reactions . This method reduces the use of hazardous reagents and solvents, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active pyrazoline derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester is unique due to its combination of a carbonic acid ester and a pyrazoline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
111882-99-6 |
---|---|
Molekularformel |
C34H57N2O4- |
Molekulargewicht |
557.8 g/mol |
IUPAC-Name |
[4-(2-ethylhexyl)-2-(3-hexadecoxyphenyl)-3,4-dihydropyrazol-5-yl] carbonate |
InChI |
InChI=1S/C34H58N2O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-25-39-32-24-21-23-31(27-32)36-28-30(33(35-36)40-34(37)38)26-29(6-3)22-8-5-2/h21,23-24,27,29-30H,4-20,22,25-26,28H2,1-3H3,(H,37,38)/p-1 |
InChI-Schlüssel |
LUUMJDDRABMYCD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC |
Synonyme |
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.